molecular formula C19H21NO2 B214971 4-Phenyl-tetrahydro-pyran-4-carboxylic acid p-tolylamide

4-Phenyl-tetrahydro-pyran-4-carboxylic acid p-tolylamide

Cat. No. B214971
M. Wt: 295.4 g/mol
InChI Key: NRFFJCOKMHKYKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Phenyl-tetrahydro-pyran-4-carboxylic acid p-tolylamide (PTPA) is a chemical compound that has been extensively studied for its potential applications in the field of scientific research. PTPA is a derivative of tetrahydropyran and is commonly used as a reagent in organic chemistry.

Mechanism of Action

The mechanism of action of 4-Phenyl-tetrahydro-pyran-4-carboxylic acid p-tolylamide is not fully understood, but it is thought to inhibit enzyme activity by binding to the active site of the enzyme and preventing the substrate from binding. 4-Phenyl-tetrahydro-pyran-4-carboxylic acid p-tolylamide has been shown to be a competitive inhibitor of acetylcholinesterase, meaning that it competes with the substrate for binding to the enzyme's active site.
Biochemical and Physiological Effects
4-Phenyl-tetrahydro-pyran-4-carboxylic acid p-tolylamide has been shown to have a number of biochemical and physiological effects. In addition to inhibiting enzyme activity, 4-Phenyl-tetrahydro-pyran-4-carboxylic acid p-tolylamide has been shown to have antioxidant properties, which may be beneficial for the treatment of oxidative stress-related diseases. 4-Phenyl-tetrahydro-pyran-4-carboxylic acid p-tolylamide has also been shown to have anti-inflammatory properties, which may be beneficial for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-Phenyl-tetrahydro-pyran-4-carboxylic acid p-tolylamide in lab experiments is its relatively simple synthesis method. 4-Phenyl-tetrahydro-pyran-4-carboxylic acid p-tolylamide is also relatively stable and can be stored for extended periods of time without significant degradation. However, one of the limitations of using 4-Phenyl-tetrahydro-pyran-4-carboxylic acid p-tolylamide is that it is not very water-soluble, which can make it difficult to work with in aqueous solutions.

Future Directions

There are a number of potential future directions for research on 4-Phenyl-tetrahydro-pyran-4-carboxylic acid p-tolylamide. One area of research could be the development of 4-Phenyl-tetrahydro-pyran-4-carboxylic acid p-tolylamide-based drugs for the treatment of Alzheimer's disease and other neurological disorders. Another area of research could be the synthesis of 4-Phenyl-tetrahydro-pyran-4-carboxylic acid p-tolylamide derivatives with improved solubility and other properties that may be beneficial for specific applications. Additionally, further research could be conducted to better understand the mechanism of action of 4-Phenyl-tetrahydro-pyran-4-carboxylic acid p-tolylamide and its effects on various enzymes and biological systems.

Synthesis Methods

4-Phenyl-tetrahydro-pyran-4-carboxylic acid p-tolylamide can be synthesized through the reaction of p-toluidine with 4-phenyl-2,3-dihydrofuran-2-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with hydrochloric acid to obtain 4-Phenyl-tetrahydro-pyran-4-carboxylic acid p-tolylamide as a white crystalline solid.

Scientific Research Applications

4-Phenyl-tetrahydro-pyran-4-carboxylic acid p-tolylamide has been used in a variety of scientific research applications, including drug discovery, enzyme inhibition studies, and as a building block for the synthesis of other chemical compounds. 4-Phenyl-tetrahydro-pyran-4-carboxylic acid p-tolylamide has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the degradation of neurotransmitters in the brain. This makes 4-Phenyl-tetrahydro-pyran-4-carboxylic acid p-tolylamide a potential candidate for the development of drugs for the treatment of Alzheimer's disease and other neurological disorders.

properties

Product Name

4-Phenyl-tetrahydro-pyran-4-carboxylic acid p-tolylamide

Molecular Formula

C19H21NO2

Molecular Weight

295.4 g/mol

IUPAC Name

N-(4-methylphenyl)-4-phenyloxane-4-carboxamide

InChI

InChI=1S/C19H21NO2/c1-15-7-9-17(10-8-15)20-18(21)19(11-13-22-14-12-19)16-5-3-2-4-6-16/h2-10H,11-14H2,1H3,(H,20,21)

InChI Key

NRFFJCOKMHKYKB-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)C2(CCOCC2)C3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2(CCOCC2)C3=CC=CC=C3

Origin of Product

United States

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